molecular formula C26H28N4O B12915064 2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide CAS No. 831170-01-5

2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide

Cat. No.: B12915064
CAS No.: 831170-01-5
M. Wt: 412.5 g/mol
InChI Key: QNIBQYIIIOPFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide typically involves the reaction of quinoline derivatives with diethylacetamide. One common method involves the reaction of 2-(bromomethyl)quinoline with 2-aminobenzylamine in the presence of anhydrous potassium carbonate (K2CO3) in acetonitrile (CH3CN) under nitrogen atmosphere at room temperature for 16 hours . The reaction mixture is then concentrated under reduced pressure and purified by flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, quinoline derivatives are known to inhibit the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide is unique due to its specific structure, which combines the quinoline moiety with diethylacetamide. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.

Properties

CAS No.

831170-01-5

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

2-[bis(quinolin-2-ylmethyl)amino]-N,N-diethylacetamide

InChI

InChI=1S/C26H28N4O/c1-3-30(4-2)26(31)19-29(17-22-15-13-20-9-5-7-11-24(20)27-22)18-23-16-14-21-10-6-8-12-25(21)28-23/h5-16H,3-4,17-19H2,1-2H3

InChI Key

QNIBQYIIIOPFRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(CC1=NC2=CC=CC=C2C=C1)CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.